molecular formula C21H28O2 B13392481 17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one

17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one

Cat. No.: B13392481
M. Wt: 312.4 g/mol
InChI Key: WZDGZWOAQTVYBX-UHFFFAOYSA-N
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Description

17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is a synthetic steroid compound. It is known for its use in hormone replacement therapy and has been studied for its potential benefits and side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one involves multiple steps, starting from basic steroid precursors. The process typically includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methylation: Addition of methyl groups to enhance stability and activity.

    Cyclization: Formation of the steroid ring structure.

    Functional Group Modifications: Adjustments to functional groups to achieve the desired chemical properties.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one has been extensively studied for its applications in various fields:

    Chemistry: Used as a precursor for synthesizing other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Utilized in hormone replacement therapy for conditions like menopause.

    Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The compound exerts its effects by interacting with specific hormone receptors in the body. It mimics the action of natural hormones, binding to receptors and modulating gene expression and protein synthesis. This leads to various physiological effects, such as regulation of metabolism, immune response, and reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    Tibolone: Another synthetic steroid with similar applications in hormone replacement therapy.

    Norethisterone: A synthetic progestogen used in contraceptives and hormone therapy.

    Medroxyprogesterone acetate: A synthetic progestin used in hormone therapy and contraception.

Uniqueness

17-Hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to interact with multiple hormone receptors and its metabolic stability make it a valuable compound in medical and industrial applications.

Properties

IUPAC Name

17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,17-19,23H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDGZWOAQTVYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(=O)C2)C3C1C4CCC(C4(CC3)C)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859921
Record name 17-Hydroxy-7-methyl-19-norpregn-5(10)-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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